![molecular formula C25H27N3O5S2 B2511530 ethyl 6-methyl-2-{4-[methyl(phenyl)sulfamoyl]benzamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate CAS No. 449766-91-0](/img/structure/B2511530.png)
ethyl 6-methyl-2-{4-[methyl(phenyl)sulfamoyl]benzamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 6-methyl-2-{4-[methyl(phenyl)sulfamoyl]benzamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate is a complex organic compound that belongs to the class of thienopyridines This compound is characterized by its unique structure, which includes a thieno[2,3-c]pyridine core, a benzamido group, and a sulfamoyl group
Vorbereitungsmethoden
The synthesis of ethyl 6-methyl-2-{4-[methyl(phenyl)sulfamoyl]benzamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thieno[2,3-c]pyridine core: This can be achieved through a cyclization reaction involving appropriate starting materials such as 2-aminothiophene and a suitable aldehyde.
Introduction of the benzamido group: This step involves the reaction of the thieno[2,3-c]pyridine intermediate with 4-aminobenzoyl chloride under appropriate conditions.
Addition of the sulfamoyl group: The final step involves the reaction of the intermediate with methyl phenyl sulfonamide in the presence of a suitable catalyst.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of large-scale reactors and purification techniques.
Analyse Chemischer Reaktionen
Nucleophilic Substitution at the Sulfamoyl Group
The N-methyl-N-phenylsulfamoyl moiety exhibits reactivity toward nucleophiles due to the electrophilic sulfur center. Key reactions include:
Reaction Type | Reagents/Conditions | Observed Products/Outcomes |
---|---|---|
Alkylation | Alkyl halides in DMF, K₂CO₃, 80°C | Sulfonamide alkylation derivatives |
Hydrolysis | Aqueous NaOH/EtOH, reflux | Sulfonic acid intermediate formation |
This group’s stability under acidic conditions allows selective modifications while preserving the thienopyridine scaffold.
Ester Hydrolysis and Derivative Formation
The ethyl ester at position 3 undergoes hydrolysis or transesterification:
Reaction Type | Conditions | Products |
---|---|---|
Saponification | LiOH/H₂O-THF, 50°C | Carboxylic acid derivative |
Transesterification | Methanol/H₂SO₄, reflux | Methyl ester analog |
The carboxylic acid derivative serves as a precursor for amide/peptide coupling reactions.
Amide Bond Reactivity
The benzamido linker participates in:
a. Hydrolysis
-
Acidic (HCl/EtOH, Δ) or basic (NaOH/H₂O, Δ) conditions cleave the amide bond, yielding 4-[methyl(phenyl)sulfamoyl]benzoic acid and the amine-substituted thienopyridine.
b. Condensation
-
Reacts with amines (e.g., hydrazines) in DCM/DIPEA to form hydrazide derivatives.
Thienopyridine Core Modifications
The fused thieno[2,3-c]pyridine system displays unique reactivity:
Reaction Type | Conditions | Outcome |
---|---|---|
Electrophilic Aromatic Substitution | HNO₃/H₂SO₄, 0°C | Nitration at electron-rich positions |
Oxidative Cyclization | CuI/TMG, DMF, 100°C | Annulated heterocycles |
The methyl group at position 6 sterically influences regioselectivity in these reactions .
Catalytic Cross-Coupling Reactions
Palladium-mediated couplings enable derivatization:
Reaction Type | Catalytic System | Applications |
---|---|---|
Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME/H₂O | Biaryl conjugates for drug discovery |
Buchwald-Hartwig | Pd₂(dba)₃/Xantphos, toluene | N-aryl derivatives |
These reactions exploit halogenated precursors (not explicitly documented but inferred from structural analogs).
Stability and Side Reactions
Critical stability considerations:
-
Photodegradation : Prolonged UV exposure induces ring-opening reactions.
-
Thermal Decomposition : >200°C leads to sulfamoyl group fragmentation.
-
pH Sensitivity : Unstable under strongly alkaline (pH >12) or acidic (pH <2) conditions.
Comparative Reactivity Table
Key functional groups ranked by reactivity:
Group | Reactivity Level | Primary Reactions |
---|---|---|
Ethyl ester | High | Hydrolysis, transesterification |
Sulfamoyl | Moderate | Alkylation, hydrolysis |
Thienopyridine core | Low | Electrophilic substitution |
Amide linker | Low | Hydrolysis under extreme conditions |
Wissenschaftliche Forschungsanwendungen
Anticancer Applications
Recent studies have demonstrated the compound's potential as an anticancer agent. In vitro assays have shown that it induces apoptosis in various cancer cell lines. For instance:
- Case Study : A study on human medullary thyroid carcinoma cells revealed that treatment with this compound significantly reduced cell viability compared to controls. The compound enhanced the effects of standard chemotherapeutic agents like staurosporine by sensitizing resistant cells to apoptosis.
Antiviral Activity
The compound has been investigated for its antiviral properties, particularly against SARS-CoV-2. Molecular docking studies suggest that it may inhibit viral replication by binding to key viral proteins:
- Mechanism : The compound demonstrated significant binding affinities to the main protease and spike glycoprotein of SARS-CoV-2, indicating its potential as a therapeutic agent against COVID-19.
Enzyme Inhibition
Research indicates that ethyl 6-methyl-2-{4-[methyl(phenyl)sulfamoyl]benzamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate may act as an inhibitor of certain enzymes involved in inflammatory processes:
- Inhibitory Assays : The compound effectively inhibits cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. This inhibition suggests potential applications in treating inflammatory diseases.
Synthesis and Structure
The synthesis of this compound typically involves multi-step reactions starting from simpler thieno[2,3-c]pyridine derivatives. Key steps include:
- Formation of the Thieno[2,3-c]Pyridine Core : Achieved through cyclization reactions.
- Introduction of Substituents : Acylation techniques are used to introduce carbamoyl and benzamide substituents critical for biological activity.
Wirkmechanismus
The mechanism of action of ethyl 6-methyl-2-{4-[methyl(phenyl)sulfamoyl]benzamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Vergleich Mit ähnlichen Verbindungen
Ethyl 6-methyl-2-{4-[methyl(phenyl)sulfamoyl]benzamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: This compound has a similar core structure but lacks the benzamido and sulfamoyl groups, resulting in different chemical and biological properties.
6-methyl-4-{4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy]phenyl}-2-oxo/thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl esters: This compound has a different substitution pattern, leading to variations in its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biologische Aktivität
Ethyl 6-methyl-2-{4-[methyl(phenyl)sulfamoyl]benzamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a thieno[2,3-c]pyridine core structure modified with various functional groups that enhance its biological activity. The molecular formula is C23H24N2O5S with a molecular weight of approximately 472.57 g/mol. The structural characteristics can be represented as follows:
- Thieno[2,3-c]pyridine ring : A bicyclic structure contributing to the compound's stability and reactivity.
- Sulfamoyl group : Enhances solubility and biological interaction.
- Carboxylate ester : Potentially involved in metabolic pathways.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Mechanism of Action : These compounds may inhibit cancer cell proliferation by inducing apoptosis through the activation of caspase pathways and modulation of cell cycle regulators such as cyclins and CDKs.
- Case Study : In vitro studies demonstrated that derivatives of this compound showed IC50 values in the low micromolar range against various cancer cell lines (e.g., MCF-7 and HeLa) .
Antimicrobial Activity
The compound has also shown promise in antimicrobial applications:
- Spectrum of Activity : Effective against both Gram-positive and Gram-negative bacteria. The presence of the sulfamoyl group is believed to contribute to its antibacterial properties by interfering with bacterial folate synthesis.
- Case Study : A study reported that the compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus comparable to established antibiotics .
Anti-inflammatory Effects
This compound has been evaluated for its anti-inflammatory properties:
- Mechanism : It may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 through NF-kB pathway modulation.
- Case Study : In animal models of inflammation (e.g., carrageenan-induced paw edema), the compound demonstrated significant reduction in swelling compared to control groups .
Research Findings
Eigenschaften
IUPAC Name |
ethyl 6-methyl-2-[[4-[methyl(phenyl)sulfamoyl]benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O5S2/c1-4-33-25(30)22-20-14-15-27(2)16-21(20)34-24(22)26-23(29)17-10-12-19(13-11-17)35(31,32)28(3)18-8-6-5-7-9-18/h5-13H,4,14-16H2,1-3H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBINGIQCNGWDIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)C)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.